molecular formula C7H14N2O B1439299 5-(2-Aminoethyl)piperidin-2-one CAS No. 1150618-38-4

5-(2-Aminoethyl)piperidin-2-one

Cat. No. B1439299
M. Wt: 142.2 g/mol
InChI Key: NMMFAIILCICRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)piperidin-2-one is a compound with the CAS Number: 339182-26-2 and a molecular weight of 128.17 .


Synthesis Analysis

Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmaceutical Industry

  • Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Treatment of Psychotic Disorders

  • Summary of the Application : Piperidine derivatives have been used in the treatment of psychotic disorders .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Anticancer Agents

  • Summary of the Application : Piperidine derivatives are being utilized in different ways as anticancer agents .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Antimicrobial Agents

  • Summary of the Application : Piperidine derivatives are being utilized as antimicrobial agents .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Analgesic Agents

  • Summary of the Application : Piperidine derivatives are being utilized as analgesic agents .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Anti-inflammatory Agents

  • Summary of the Application : Piperidine derivatives are being utilized as anti-inflammatory agents .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Antiviral Agents

  • Summary of the Application : Indole derivatives, which can include piperidine derivatives, have been reported as antiviral agents .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Antioxidant Agents

  • Summary of the Application : Piperine, a piperidine derivative, has been found in plants of the Piperaceae family and shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Anti-cancer Agents

  • Summary of the Application : Piperine has extensive pharmaceutical worth because of its activity against cancer .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Anti-inflammatory Agents

  • Summary of the Application : Piperine also has activity against inflammation .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Anti-hypertensive Agents

  • Summary of the Application : Piperine has activity against hypertension .
  • Methods of Application : Specific methods of synthesis and application are not provided in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Safety And Hazards

The safety information for 5-(2-Aminoethyl)piperidin-2-one includes several hazard statements such as H302, H315, H319, H332, H335 indicating that it causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-(2-aminoethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMFAIILCICRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304254
Record name 5-(2-Aminoethyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)piperidin-2-one

CAS RN

1150618-38-4
Record name 5-(2-Aminoethyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminoethyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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